molecular formula C19H21N3O4S B7716129 3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-phenethylbenzenesulfonamide

3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-phenethylbenzenesulfonamide

Cat. No. B7716129
M. Wt: 387.5 g/mol
InChI Key: BVOKCHXWHFDIHZ-UHFFFAOYSA-N
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Description

3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-phenethylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide compounds and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-phenethylbenzenesulfonamide is not well understood. However, studies have suggested that the compound acts by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a crucial role in cancer development. Additionally, the compound has been shown to inhibit the activity of the Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-phenethylbenzenesulfonamide has various biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes. Additionally, the compound has been shown to inhibit the migration and invasion of cancer cells by regulating the expression of genes involved in these processes. The compound has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-phenethylbenzenesulfonamide in lab experiments is its potent anticancer activity against various cancer cell lines. Additionally, the compound has been shown to have low toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using this compound in lab experiments is its poor solubility in water, which can limit its bioavailability and efficacy.

Future Directions

There are several future directions for the scientific research on 3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-phenethylbenzenesulfonamide. One of the future directions is to investigate the mechanism of action of the compound in more detail to better understand its anticancer activity. Additionally, studies could focus on optimizing the synthesis method of the compound to improve its bioavailability and efficacy. Furthermore, studies could investigate the potential of this compound in combination therapy with other anticancer agents to improve its therapeutic efficacy. Finally, studies could investigate the potential of this compound in other disease areas, such as inflammation and neurodegenerative diseases.

Synthesis Methods

The synthesis of 3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-phenethylbenzenesulfonamide has been reported in the literature using various methods. One of the methods involves the reaction of 5-ethyl-1,2,4-oxadiazole-3-carboxylic acid with 4-methoxy-N-phenethylbenzenesulfonamide in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions for several hours. The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-phenethylbenzenesulfonamide has shown promising results in various scientific research applications. One of the significant applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound acts by inhibiting the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.

properties

IUPAC Name

3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(2-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-3-18-21-19(22-26-18)16-13-15(9-10-17(16)25-2)27(23,24)20-12-11-14-7-5-4-6-8-14/h4-10,13,20H,3,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOKCHXWHFDIHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=C(C=CC(=C2)S(=O)(=O)NCCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Ethyl-1,2,4-oxadiazol-3-YL)-4-methoxy-N-(2-phenylethyl)benzene-1-sulfonamide

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